N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide -

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide

Catalog Number: EVT-5805299
CAS Number:
Molecular Formula: C18H22N4O3
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939)

Compound Description: BAY 59-7939 is a potent and selective, direct Factor Xa inhibitor with excellent in vivo antithrombotic activity. It is a small-molecule inhibitor with good oral bioavailability. [] BAY 59-7939 has been investigated for the prevention and treatment of thromboembolic diseases. [] Its X-ray crystal structure, complexed with human Factor Xa, revealed the binding mode and the requirements for high affinity to the target enzyme. []

Relevance: This compound shares the (5S)-2-oxo-1,3-oxazolidin-5-yl core with N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. The difference lies in the substituents on the oxazolidinone ring. While BAY 59-7939 features a chlorothiophene carboxamide, the target compound has a N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-acetamide group. Both compounds demonstrate the importance of the oxazolidinone scaffold in Factor Xa inhibitor development.

4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one hydrochloride

Compound Description: This compound is a key intermediate in the synthesis of BAY 59-7939. It reacts with 5-chlorothiophene-2-carbonyl chloride to yield BAY 59-7939. []

Relevance: This compound also shares the (5S)-2-oxo-1,3-oxazolidin-5-yl core with N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. It highlights the importance of the (5S)-5-(aminomethyl) substituent on the oxazolidinone ring, which allows for the attachment of various functional groups to modulate activity and properties.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB was the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype discovered. [] It exhibited an EC50 value of 77 ± 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 ± 430 nM in displacing [3H]methoxyPEPy binding. []

Relevance: Although CDPPB doesn't directly share the oxazolidinone core, it highlights the relevance of the 1,3-disubstituted pyrazol-5-yl moiety present in N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. Both compounds showcase the importance of substituted pyrazoles in medicinal chemistry, albeit targeting different biological pathways.

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent mGluR5 positive allosteric modulator resulting from structure-activity relationship studies on CDPPB analogues. [] It showed Ki = 156 ± 29 nM and EC50 = 9.6 ± 1.9 nM in binding and functional assays, respectively, indicating a significant improvement in potency compared to CDPPB. []

Relevance: Similar to CDPPB, VU-1545 highlights the versatility of the 1,3-disubstituted pyrazol-5-yl moiety, which is also present in N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. VU-1545 showcases how modifications on the phenyl rings can significantly impact the activity of pyrazole-containing compounds.

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1)

Compound Description: This compound demonstrated antipsychotic-like activity in animal studies without interacting with dopamine receptors. [] It appeared to be metabolized to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which displayed both activity and toxicity. []

Relevance: While the core structure differs, this compound provides further context for the importance of the 1,3-dimethyl-1H-pyrazol-5-yl scaffold present in N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. This research highlighted the potential of 1,3-dimethyl-1H-pyrazol-5-yl derivatives in developing new antipsychotic medications.

(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

Compound Description: This compound is a metabolite of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide. It was active in behavioral animal tests but exhibited toxicity. []

Relevance: This compound further emphasizes the biological relevance of the 1,3-dimethyl-1H-pyrazol-5-yl moiety, also found in N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. This metabolite illustrates the potential for metabolic modifications to alter the activity and safety profile of pyrazole-based drugs.

1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: This compound, a 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol derivative, reduced spontaneous locomotion in mice at doses that did not cause ataxia. [] Unlike known antipsychotics, it did not bind to D2 dopamine receptors in vitro. []

Relevance: Although lacking the oxazolidinone core, 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol highlights the importance of the 1,3-dimethyl-1H-pyrazol-5-yl scaffold shared with N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. The research on this compound focused on exploring replacements for the amino and ketone groups found in earlier antipsychotic drug candidates.

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: This compound, another 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol derivative, showed promising antipsychotic activity by inhibiting conditioned avoidance responding in rats and monkeys without inducing dystonic movements. []

Relevance: This compound, like 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, provides further evidence of the potential of the 1,3-dimethyl-1H-pyrazol-5-yl scaffold, shared with N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide, in developing antipsychotics with fewer side effects.

8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine (60)

Compound Description: This compound is a high-affinity (Ki = 1 nM) A2B adenosine receptor antagonist with high selectivity (990-, 690-, and 1000-fold) for the human A1, A2A, and A3 adenosine receptors, respectively. []

Relevance: Although structurally different from N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide, it demonstrates the continued research interest in pyrazole derivatives, specifically emphasizing the influence of N-substitution on the pyrazole ring for modulating receptor affinity and selectivity.

Properties

Product Name

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H22N4O3/c1-13-9-15(21(3)19-13)10-20(2)17(23)11-22-16(12-25-18(22)24)14-7-5-4-6-8-14/h4-9,16H,10-12H2,1-3H3/t16-/m1/s1

InChI Key

YKGLXLMREJSJKV-MRXNPFEDSA-N

SMILES

CC1=NN(C(=C1)CN(C)C(=O)CN2C(COC2=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=NN(C(=C1)CN(C)C(=O)CN2C(COC2=O)C3=CC=CC=C3)C

Isomeric SMILES

CC1=NN(C(=C1)CN(C)C(=O)CN2[C@H](COC2=O)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.